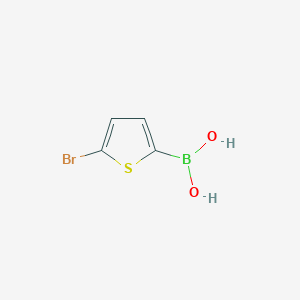
Ácido 5-bromo-2-tiofenilborónico
Descripción general
Descripción
5-Bromothiophene-2-boronic acid (5-BTBA) is an organoboronic acid that has been utilized in various scientific research applications. It is a versatile platform for organic synthesis due to its unique properties and reactivity. 5-BTBA has been used in a variety of applications, such as in vivo and in vitro studies, as well as in drug discovery and development.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento de Suzuki
El ácido 5-bromo-2-tiofenilborónico se utiliza como reactivo en reacciones de acoplamiento de Suzuki . Estas reacciones se utilizan para la síntesis de sensibilizadores orgánicos que contienen benzotriazol e híbridos de meso-poliarilamida-BODIPY . Esta aplicación es significativa en el campo de la química orgánica y la ciencia de materiales.
Acoplamiento de Suzuki-Miyaura
Este compuesto también está involucrado en reacciones de acoplamiento de Suzuki-Miyaura . Este tipo de reacción se utiliza para la síntesis de ratanhina , un producto natural con potencial actividad biológica.
Reacciones de Sonogashira asistidas por microondas
El ácido 5-bromo-2-tiofenilborónico se utiliza en reacciones de Sonogashira asistidas por microondas . Estas reacciones se utilizan para la síntesis de etinilariboronatos , que son intermediarios importantes en la síntesis orgánica.
Acoplamientos cruzados catalizados por paladio
Este compuesto es un reactivo que se utiliza para acoplamientos cruzados catalizados por paladio . Estas reacciones se utilizan ampliamente en la síntesis de moléculas orgánicas complejas.
Reacciones de nitración catalizadas por cobre
El ácido 5-bromo-2-tiofenilborónico se utiliza en reacciones de nitración catalizadas por cobre . La nitración es un paso fundamental en la síntesis de compuestos nitroaromáticos, que son intermediarios clave en la producción de varios tintes, productos farmacéuticos y agroquímicos.
Policondensación de transferencia de catalizador de crecimiento en cadena
Este compuesto se utiliza en la policondensación de transferencia de catalizador de crecimiento en cadena del copolímero alterno conjugado . Este proceso es significativo en el campo de la química de polímeros y la ciencia de materiales.
Reacciones promovidas por perclorato férrico
El ácido 5-bromo-2-tiofenilborónico se utiliza en reacciones promovidas por perclorato férrico para dar ésteres de borónico de fulereno
Mecanismo De Acción
Target of Action
5-Bromothiophene-2-boronic acid, also known as (5-bromothiophen-2-yl)boronic Acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 5-Bromothiophene-2-boronic acid . This reaction is widely applied in the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity make it a valuable reagent in organic synthesis .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of 5-Bromothiophene-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation and contact with skin and eyes when handling the compound .
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPOBDLWVCPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370210 | |
| Record name | 5-Bromothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-17-2 | |
| Record name | 5-Bromothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


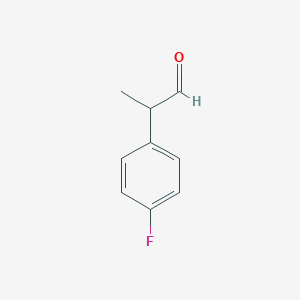
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)


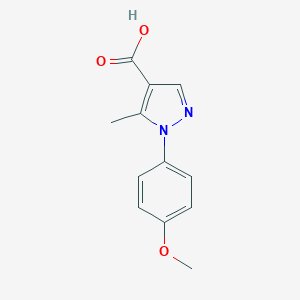

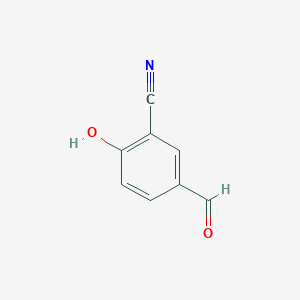
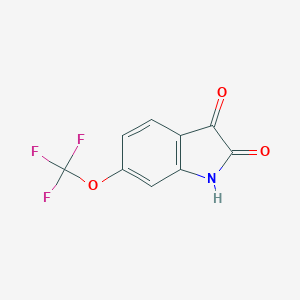

![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)




